molecular formula C12H14N2O4 B114162 1-(4-Morpholino-3-nitrophenyl)-1-ethanone CAS No. 144783-46-0

1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Cat. No.: B114162
CAS No.: 144783-46-0
M. Wt: 250.25 g/mol
InChI Key: XVHYVLUSJNHBKN-UHFFFAOYSA-N
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Description

1-(4-Morpholino-3-nitrophenyl)-1-ethanone is an organic compound characterized by the presence of a morpholine ring, a nitro group, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone typically involves the nitration of 4-morpholinoacetophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholino-3-nitrophenyl)-1-ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group or the morpholine ring can be replaced by other functional groups under appropriate conditions.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Morpholino-3-aminophenyl)-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Morpholino-3-nitrophenyl)ethanoic acid.

Scientific Research Applications

Scientific Research Applications

1-(4-Morpholino-3-nitrophenyl)-1-ethanone has been explored for various applications, notably in medicinal chemistry and biological research:

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These include:

  • Nitration of Phenolic Compounds : Involves the introduction of the nitro group into the phenolic structure.
  • Mannich Reaction : Utilizes morpholine and formaldehyde to form the morpholine derivative, followed by acetylation to yield the final product.

Biological Interaction Studies

The interaction studies reveal that this compound can bind to various biological targets, which may explain its diverse pharmacological effects. Some notable findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be useful in drug design.
  • Receptor Modulation : It interacts with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest that it could serve as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring enhances the compound’s solubility and facilitates its interaction with biological membranes and proteins.

Comparison with Similar Compounds

    3-(4-Morpholino-3-nitrophenyl)acrylic acid: Similar in structure but contains an acrylic acid moiety instead of an ethanone group.

    (4-Morpholino-3-nitrophenyl)methanol: Contains a methanol group instead of an ethanone group.

Uniqueness: 1-(4-Morpholino-3-nitrophenyl)-1-ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-(4-Morpholino-3-nitrophenyl)-1-ethanone, an organic compound with the formula C₁₁H₁₃N₂O₄, features a morpholine ring and a nitrophenyl group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the compound's biological activity, including its interaction with various biological targets, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Weight : Approximately 225.23 g/mol
  • Structure : Contains a morpholine ring and a nitrophenyl group attached to an ethanone moiety.
  • Solubility : Enhanced solubility due to the basic nature of the morpholine nitrogen.

Biological Activity

This compound exhibits several biological activities, primarily through its interactions with proteins and enzymes. Key findings from recent studies include:

  • Protein Binding : The compound may bind to specific proteins, influencing their activity and leading to therapeutic effects.
  • Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methyl-3-nitrophenyl)-1-ethanoneContains a methyl group instead of morpholineHigher lipophilicity due to methyl substitution
1-(4-Aminophenyl)-1-ethanoneLacks the nitro groupExhibits different reactivity patterns
1-(4-Morpholinophenyl)-2-propanoneSimilar morpholine structureDifferent ketone position affecting activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The structure-activity relationship indicates that modifications to the morpholine or nitrophenyl groups can enhance efficacy .
  • Neuroprotective Effects : Studies indicate that this compound may have neuroprotective properties due to its ability to inhibit AChE, which is linked to Alzheimer's disease .

Properties

IUPAC Name

1-(4-morpholin-4-yl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9(15)10-2-3-11(12(8-10)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYVLUSJNHBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384781
Record name 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144783-46-0
Record name 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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